molecular formula C20H17ClN2O2S B13379265 (5Z)-2-(3-chloro-2-methylanilino)-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379265
M. Wt: 384.9 g/mol
InChI Key: ZBMNXJZJOHNWNQ-PDGQHHTCSA-N
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Description

5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(allyloxy)benzaldehyde with 2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one
  • 5-[4-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-[3-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one exhibits unique structural features that may contribute to its distinct biological activities. The presence of the allyloxy and chloro groups can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(3-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17ClN2O2S/c1-3-10-25-15-7-4-6-14(11-15)12-18-19(24)23-20(26-18)22-17-9-5-8-16(21)13(17)2/h3-9,11-12H,1,10H2,2H3,(H,22,23,24)/b18-12-

InChI Key

ZBMNXJZJOHNWNQ-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)OCC=C)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=CC=C3)OCC=C)S2

Origin of Product

United States

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